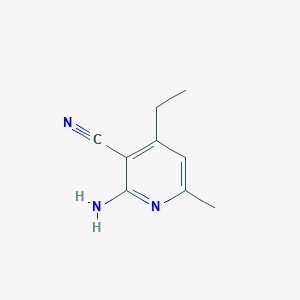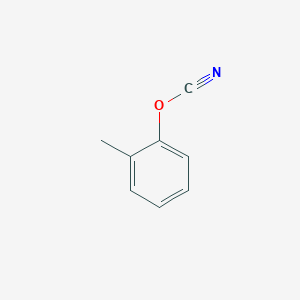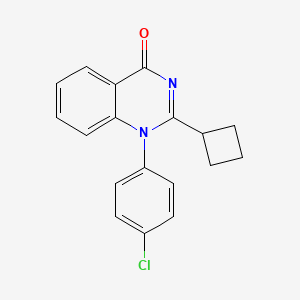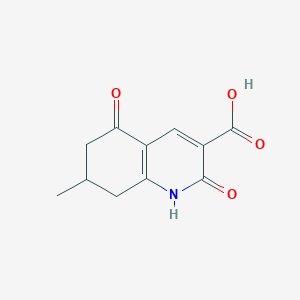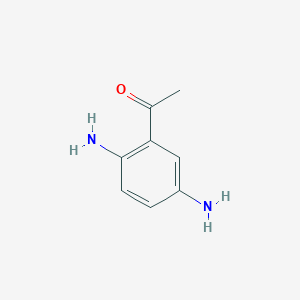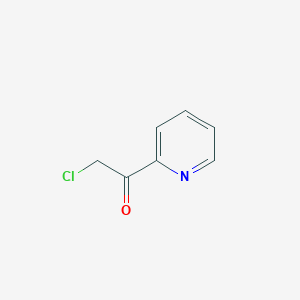
2-Chlor-1-(pyridin-2-yl)ethanon
Übersicht
Beschreibung
“2-Chloro-1-(pyridin-2-yl)ethanone” is a chemical compound with the molecular formula C7H6ClNO . It is also known as 2-Acetylpyridine . This compound is used in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of “2-Chloro-1-(pyridin-2-yl)ethanone” and similar compounds often involves acylation of 2-bromopyridine via the Grignard reagent . Other synthetic routes have been reported in the literature, including the use of 2-chloro-1-pyridin-3-ylethanone and 2-diazonio-1-pyridin-3-ylethanone .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(pyridin-2-yl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-1-(pyridin-2-yl)ethanone” include a molecular weight of 155.58 . It is soluble in water . The boiling point and storage conditions are not well-documented in the literature .Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
„2-Chlor-1-(pyridin-2-yl)ethanon“ kann als Vorläufer bei der Synthese verschiedener N-Heterocyclen verwendet werden, die wichtige Strukturen in vielen Pharmazeutika darstellen. Beispielsweise kann es die Umwandlung in Imidazole und Tetrahydropyrimidine erleichtern, wenn es mit Ethylendiamin und 1,3-Diaminopropan umgesetzt wird .
Elektronische und optische Materialstudien
Diese Verbindung kann als Baustein in elektronischen Materialien dienen, wie z. B. Chalkonderivaten, die sich als vielversprechend erwiesen haben, um die Effizienz der zweiten Harmonischen Erzeugung (SHG) zu verbessern – eine Schlüsseleigenschaft in nichtlinearen optischen Materialien .
Anti-fibrotische Aktivitäten
Derivate von Pyridin-2-yl-Verbindungen wurden auf ihre antifibrotischen Aktivitäten an bestimmten Zelllinien untersucht, was auf potenzielle Anwendungen bei der Behandlung von Fibrose-bedingten Erkrankungen hindeutet .
Koordinationschemie
„this compound“ könnte zur Synthese von Liganden für Metallkomplexe verwendet werden, die vielfältige Anwendungen von der Katalyse bis zur Materialwissenschaft haben. So wurden beispielsweise ähnliche Liganden verwendet, um Eisen-, Kobalt- und Nickelkomplexe zu erzeugen .
Katalyse
Die Verbindung kann auch in katalytischen Prozessen Verwendung finden, wie z. B. der kupferkatalysierten Synthese aromatischer Ketone durch Csp3-H-Oxidation .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Based on the activities of structurally similar compounds, it can be speculated that the compound may have potential anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
The action, efficacy, and stability of 2-Chloro-1-(pyridin-2-yl)ethanone can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is present .
Eigenschaften
IUPAC Name |
2-chloro-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWZBZROWRCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)

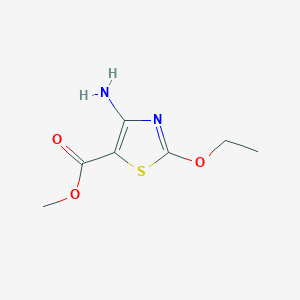
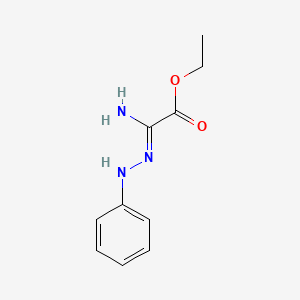
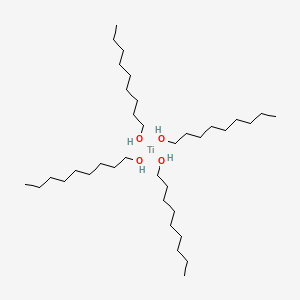
![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
